2,3-Dihydro-1-benzothiophen-3-amine
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Overview
Description
2,3-Dihydro-1-benzothiophen-3-amine is a chemical compound with the CAS Number: 1154342-11-6 . It has a molecular weight of 151.23 and its IUPAC name is this compound . It is in liquid form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . One method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method has been successful in affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 151.23 .Scientific Research Applications
1. Synthesis of Chiral Compounds
A study by Li et al. (2017) detailed an enantioselective conjugate addition reaction using 3-substituted benzothiophen-2-ones, leading to the synthesis of chiral compounds with 1,3-nonadjacent stereogenic centers. This highlights the application of benzothiophene derivatives in synthesizing enantioenriched α-amino acid derivatives, crucial in pharmaceutical research (Li, Zhang, Feng, & Li, 2017).
2. Development of Antitumor Agents
Bradshaw et al. (2002) reported on novel 2-(4-aminophenyl)benzothiazoles with selective antitumor properties. Their study demonstrates the potential of benzothiophene derivatives in cancer treatment, specifically through the synthesis of amino acid prodrugs to enhance drug lipophilicity (Bradshaw et al., 2002).
3. Corrosion Inhibition
Salarvand et al. (2017) explored the use of benzothiazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their study indicates the potential of such compounds in industrial applications, especially in corrosion protection (Salarvand et al., 2017).
4. Synthesis of Donor–Acceptor Chromophores
Nakazumi et al. (1990) discussed the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one, a donor–acceptor chromophore. This finding is significant in material science, particularly in the development of new materials with specific electronic properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
5. Synthesis of Medicinally Important Compounds
Deng et al. (2020) developed a method for synthesizing benzothiophene and benzothiopheno[2,3-e]azepinedione derivatives, highlighting the role of benzothiophene derivatives in medicinal chemistry (Deng, Yu, Zhou, Cao, & Meng, 2020).
Safety and Hazards
The safety information for 2,3-Dihydro-1-benzothiophen-3-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on 2,3-Dihydro-1-benzothiophen-3-amine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. As the compound is a part of various biologically active compounds , it could be of interest in the field of medicinal chemistry.
Relevant Papers The relevant papers for this compound include studies on its synthesis and properties . These papers provide valuable information on the compound and its potential applications. Further analysis of these papers could provide more detailed insights into the compound and its uses.
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHSQRMUDUEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154342-11-6 |
Source
|
Record name | 2,3-dihydro-1-benzothiophen-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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